molecular formula C8H13N3O B15045382 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B15045382
M. Wt: 167.21 g/mol
InChI Key: CHAGYDNLVADKQR-UHFFFAOYSA-N
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Description

1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by the addition of formic acid to form the carboxamide group . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxamide
  • 1-methyl-3-(propan-2-yl)-1H-pyrazole-3-carboxamide
  • 1-methyl-3-(propan-2-yl)-1H-pyrazole-2-carboxamide

Uniqueness

1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the carboxamide group at the 5-position can lead to different interactions with molecular targets compared to other isomers .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-methyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C8H13N3O/c1-5(2)6-4-7(8(9)12)11(3)10-6/h4-5H,1-3H3,(H2,9,12)

InChI Key

CHAGYDNLVADKQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N)C

Origin of Product

United States

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